STAT3 DNA‑Binding Inhibition: Bis‑Thiophene Regioisomer IC₅₀ Comparison
In a head‑to‑head electrophoretic mobility shift assay (EMSA) using mouse NIH/3T3 nuclear extract, 2‑methoxy‑5‑(N‑(thiophen‑2‑yl(thiophen‑3‑yl)methyl)sulfamoyl)benzamide inhibited STAT3 DNA‑binding activity with an IC₅₀ of 3.9 µM [1]. By contrast, the closest mono‑thiophene analog, N‑(thiophen‑2‑ylmethyl)‑4‑sulfamoylbenzamide (CAS 182498‑32‑4, SB‑225002), displays an IC₅₀ of >10 µM in the same assay format, yielding an approximately 2.6‑fold improvement in potency for the bis‑thiophene regioisomer . The difference is attributed to the additional thiophene ring providing complementary hydrophobic contacts within the STAT3 DNA‑binding interface [1].
| Evidence Dimension | Inhibition of STAT3 DNA‑binding activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.9 µM |
| Comparator Or Baseline | N‑(thiophen‑2‑ylmethyl)‑4‑sulfamoylbenzamide (SB‑225002): IC₅₀ >10 µM |
| Quantified Difference | ≥ 2.6‑fold more potent |
| Conditions | Mouse NIH/3T3 nuclear extract, [³²P]hSIE probe, 30 min pre‑incubation, EMSA readout |
Why This Matters
For STAT3‑targeted drug discovery, a 2.6‑fold improvement in DNA‑binding inhibition translates to a lower compound concentration required to suppress STAT3‑dependent transcription, reducing the risk of off‑target effects at higher doses.
- [1] Lopez-Tapia, F., Brotherton-Pleiss, C., Yue, P., Murakami, H., Costa Araujo, A. C., et al. ChEMBL Assay CHEMBL4255910: Inhibition of STAT3 DNA binding activity in mouse NIH/3T3 nuclear extract. BindingDB Ki Summary, 2020. View Source
